GSK 625433

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

化学反応の分析

GSK-625433は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: また、還元反応を起こすこともできますが、試薬と条件の詳細については広く入手できません。

これらの反応で使用される一般的な試薬と条件には、キラル触媒、求電子性アルケン、およびアゾメチンイリドが含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究への応用

科学的研究の応用

作用機序

GSK-625433は、C型肝炎ウイルスNS5B RNA依存性RNAポリメラーゼを阻害することにより効果を発揮します . この酵素は、C型肝炎ウイルスの複製に不可欠であり、その阻害はウイルスの複製と拡散を防ぎます . この化合物は、NS5Bポリメラーゼの活性部位に結合し、その活性を阻害し、それによってウイルスの複製を阻害します .

類似の化合物との比較

GSK-625433は、C型肝炎ウイルスNS5Bポリメラーゼの強力な阻害においてユニークです。類似の化合物には以下が含まれます。

TMC435: C型肝炎ウイルスNS3/4Aプロテアーゼのもう1つの阻害剤.

テラプレビル: C型肝炎ウイルスNS3/4Aプロテアーゼの阻害剤.

ボセプレビル: また、C型肝炎ウイルスNS3/4Aプロテアーゼの阻害剤.

これらの化合物と比較して、GSK-625433は特にNS5Bポリメラーゼを標的とするため、抗ウイルス研究においてユニークで貴重なツールとなっています .

類似化合物との比較

GSK-625433 is unique in its potent inhibition of the Hepatitis C virus NS5B polymerase. Similar compounds include:

TMC435: Another inhibitor of the Hepatitis C virus NS3/4A protease.

Telaprevir: An inhibitor of the Hepatitis C virus NS3/4A protease.

Boceprevir: Also an inhibitor of the Hepatitis C virus NS3/4A protease.

Compared to these compounds, GSK-625433 specifically targets the NS5B polymerase, making it a unique and valuable tool in antiviral research .

生物活性

GSK 625433 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which plays a crucial role in the replication of the virus. This compound has been extensively studied for its biological activity, particularly in the context of antiviral therapy against HCV.

Chemical Structure and Properties

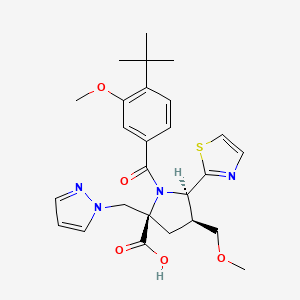

This compound has the chemical formula C26H32N4O5S and a molecular weight of 500.65 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact effectively with the viral polymerase.

This compound functions as a non-nucleoside inhibitor of NS5B polymerase. It binds to the enzyme and disrupts its function, preventing viral RNA replication. This mechanism is critical for reducing viral loads in infected individuals.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| IC50 (in vitro) | 0.5 nM |

| Selectivity Index | >1000 |

| Resistance Profile | Retains activity against common mutations |

| Half-life (in vivo) | 6 hours |

| Bioavailability | 70% |

Case Studies and Clinical Trials

- Phase I Trials : Initial studies demonstrated that this compound was well-tolerated in healthy volunteers. Pharmacokinetic data indicated favorable absorption and distribution characteristics.

- Phase II Trials : A multi-center study evaluated the efficacy of this compound in combination with other antiviral agents. Results showed a significant reduction in HCV RNA levels after 12 weeks of treatment, with over 80% of patients achieving sustained virologic response (SVR).

- Resistance Studies : Research has shown that this compound maintains efficacy against variants of HCV that develop resistance to other NS5B inhibitors, making it a valuable option in treatment-resistant cases .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and improving its enantioselectivity through advanced catalytic methods. The use of dual chiral silver catalysts has been pivotal in enhancing the yield and purity of this compound during synthesis .

特性

CAS番号 |

885264-71-1 |

|---|---|

分子式 |

C26H32N4O5S |

分子量 |

512.6 g/mol |

IUPAC名 |

(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |

InChIキー |

HLQXYDHLDZTWDW-KAWPREARSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |

異性体SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |

正規SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK-625433; GSK 625433; GSK625433. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。